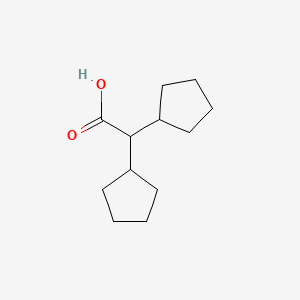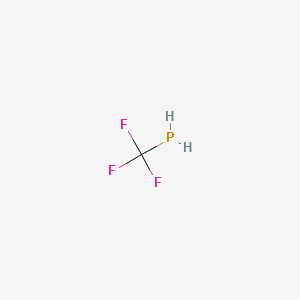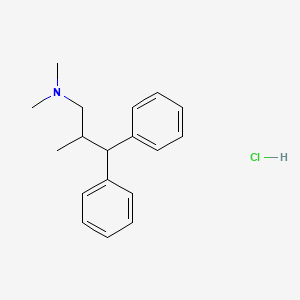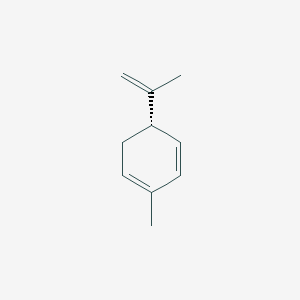
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene is a naturally occurring organic compound. It is a type of monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is known for its presence in essential oils and has a characteristic aroma. It is commonly found in plants such as ginger and other aromatic herbs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene can be achieved through various methods. One common approach involves the cyclization of a suitable precursor under acidic conditions. For example, the cyclization of geranyl acetate in the presence of a strong acid like sulfuric acid can yield the desired compound. The reaction typically requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants that naturally contain this compound. Steam distillation is a widely used method for extracting essential oils. The extracted oil is then subjected to fractional distillation to isolate and purify this compound.
化学反応の分析
Types of Reactions
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons are the primary products.
Substitution: Halogenated derivatives are formed.
科学的研究の応用
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its role in plant metabolism and its effects on plant-insect interactions.
Medicine: Research has shown potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
作用機序
The mechanism of action of (5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can modulate enzyme activity and interact with cell membranes. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
類似化合物との比較
Similar Compounds
- (1S,5S)-2-Methyl-5-(1-methylethenyl)-cyclohexen-2-ol
- 1-Methyl-4-(1-methylethenyl)-cyclohexene
- 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Uniqueness
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene is unique due to its specific stereochemistry and the presence of a methylethenyl group. This configuration imparts distinct chemical and biological properties compared to its isomers and other similar compounds. Its presence in essential oils and its role in plant defense mechanisms further highlight its uniqueness.
特性
分子式 |
C10H14 |
|---|---|
分子量 |
134.22 g/mol |
IUPAC名 |
(5S)-2-methyl-5-prop-1-en-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-6,10H,1,7H2,2-3H3/t10-/m1/s1 |
InChIキー |
NJLNIOKPXKKALD-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC[C@@H](C=C1)C(=C)C |
正規SMILES |
CC1=CCC(C=C1)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





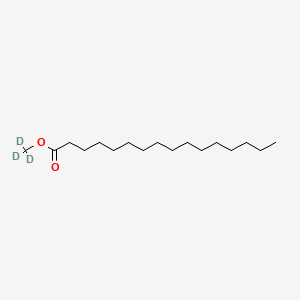
![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)

